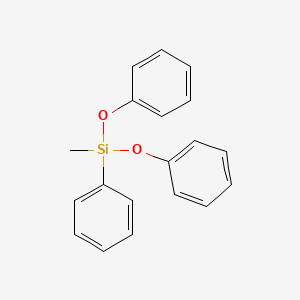
Silane, methyldiphenoxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methyldiphenoxyphenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two diphenoxy groups. This compound belongs to the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, methyldiphenoxyphenyl- typically involves the reaction of phenylsilane with diphenoxy compounds under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with diphenoxybenzene in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of silane, methyldiphenoxyphenyl- often involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Silane, methyldiphenoxyphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or diphenoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silane compounds.
Scientific Research Applications
Silane, methyldiphenoxyphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of silane, methyldiphenoxyphenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications to enhance material properties and functionality .
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the diphenoxy groups.
Diphenylsilane: Contains two phenyl groups instead of diphenoxy groups.
Trimethylsilyl Compounds: Feature three methyl groups attached to the silicon atom
Uniqueness: Silane, methyldiphenoxyphenyl- is unique due to the presence of both phenyl and diphenoxy groups, which provide distinct chemical reactivity and bonding capabilities. This makes it particularly valuable in applications requiring strong adhesion and stability .
Properties
CAS No. |
4342-64-7 |
|---|---|
Molecular Formula |
C19H18O2Si |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl-diphenoxy-phenylsilane |
InChI |
InChI=1S/C19H18O2Si/c1-22(19-15-9-4-10-16-19,20-17-11-5-2-6-12-17)21-18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
RRDYHYHEKLMERV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


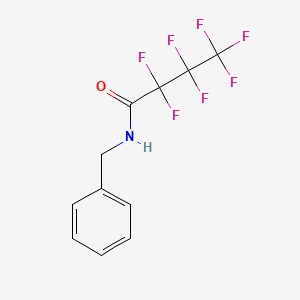
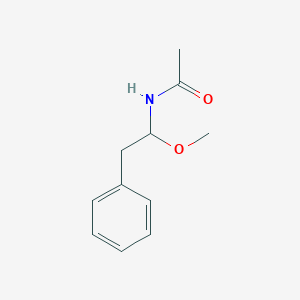
phosphane}](/img/structure/B14171952.png)
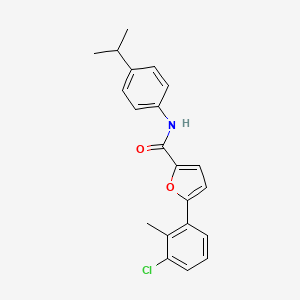
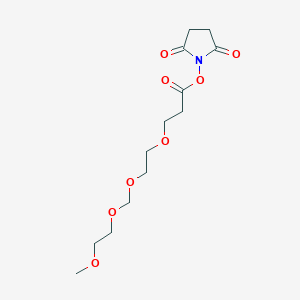
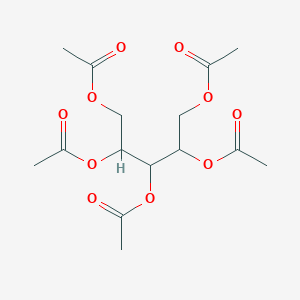
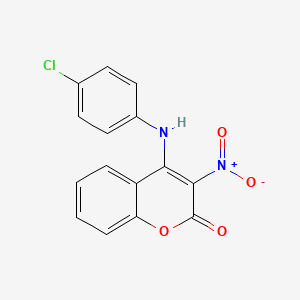

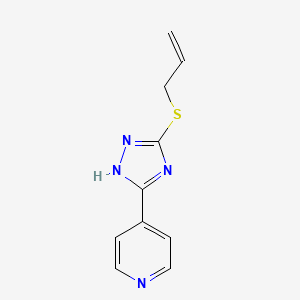
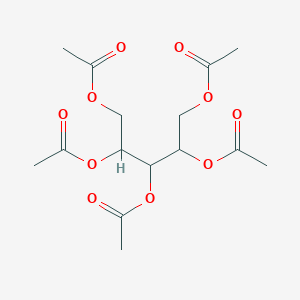
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
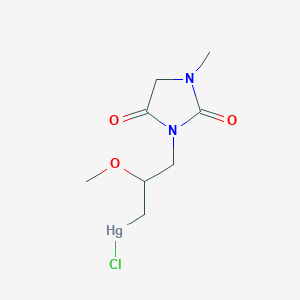

![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)
